2-(Furan-2-yl)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
2-(Furan-2-yl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring fused to a dihydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-3,4-dihydronaphthalen-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with a naphthalene derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalysts such as palladium or copper salts are often employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-(Furan-2-yl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanethiol: Contains a furan ring with a sulfanylmethyl group.
Furan-2-ylacetonitrile: Features a furan ring with an acetonitrile group.
Furan-2-yl-lithium: A furan ring with a lithium substituent .
Uniqueness
2-(Furan-2-yl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
109327-40-4 |
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Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
2-(furan-2-yl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C14H12O2/c15-14-11-5-2-1-4-10(11)7-8-12(14)13-6-3-9-16-13/h1-6,9,12H,7-8H2 |
InChI Key |
PBDXDDGIHFMBQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1C3=CC=CO3 |
Origin of Product |
United States |
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